3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid
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Overview
Description
“3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid” is a chemical compound with the molecular formula C12H19NO4 . It has a molecular weight of 241.28400 . This compound is also known by its synonyms, which include “3-boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid” and "3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid" .
Synthesis Analysis
The synthesis of this compound could potentially involve the enantioselective construction of an 8-azabicyclo[3.2.1]octane scaffold . This process is often used in the synthesis of tropane alkaloids, which are a family of alkaloids that display a wide array of interesting biological activities . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic framework with a carboxylic acid functional group . The exact mass of the molecule is 241.13100 . The molecule has a polar surface area (PSA) of 66.84000 and a partition coefficient (LogP) of 1.51190 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.28400 . The exact mass is 241.13100 . The compound has a polar surface area (PSA) of 66.84000 and a partition coefficient (LogP) of 1.51190 . The boiling point, melting point, and density are not available .Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, particularly focusing on conformationally constrained dipeptide isosteres, are crucial in understanding the chemical properties of 3-azabicyclo[3.2.1]octane derivatives. A novel class based on enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid (BTAa) demonstrates significant potential in dipeptide isostere applications, highlighting its importance in synthetic organic chemistry (Guarna et al., 1999).
Gold(III) Salt Interactions
The study on the gold(III) tetrachloride salt of L-cocaine reveals intricate molecular interactions, providing insight into the structural and electronic properties of 3-azabicyclo[3.2.1]octane derivatives when combined with metal ions, which could inform future research in coordination chemistry and material science (Wood, Brettell, & Lalancette, 2007).
Conformationally Restricted Analogs
Research into conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[2.2.2]octane derivatives, underscores the utility of these structures in medicinal chemistry and drug design. These studies offer pathways to synthesize complex molecules with potential biological activity, emphasizing the importance of 3-azabicyclo[3.2.1]octane derivatives in developing new pharmaceutical compounds (Radchenko et al., 2009).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to tropane alkaloids . Additionally, the development of more efficient and stereoselective synthetic methods for this and similar compounds could be a valuable area of study .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(5-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLYSVURXITUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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